molecular formula C9H8N2O5S4 B12758003 2-Thiophenesulfonamide, 5,5'-carbonylbis- CAS No. 108302-71-2

2-Thiophenesulfonamide, 5,5'-carbonylbis-

Cat. No.: B12758003
CAS No.: 108302-71-2
M. Wt: 352.4 g/mol
InChI Key: QOCNEUDCWUXMDO-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5,5’-carbonylbis- is a chemical compound with the molecular formula C9H8N2O5S4. It is known for its unique structure, which includes two thiophene rings connected by a carbonyl group and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5,5’-carbonylbis- typically involves the reaction of thiophene-2-sulfonamide with a carbonyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2-Thiophenesulfonamide, 5,5’-carbonylbis- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5,5’-carbonylbis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives .

Scientific Research Applications

2-Thiophenesulfonamide, 5,5’-carbonylbis- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5,5’-carbonylbis- involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 5,5’-carbonylbis- is unique due to its dual thiophene rings connected by a carbonyl group and sulfonamide groups. This structure provides distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

108302-71-2

Molecular Formula

C9H8N2O5S4

Molecular Weight

352.4 g/mol

IUPAC Name

5-(5-sulfamoylthiophene-2-carbonyl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H8N2O5S4/c10-19(13,14)7-3-1-5(17-7)9(12)6-2-4-8(18-6)20(11,15)16/h1-4H,(H2,10,13,14)(H2,11,15,16)

InChI Key

QOCNEUDCWUXMDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C(=O)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

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